molecular formula C18H21NO4S B10936206 3-(naphthalen-2-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide

3-(naphthalen-2-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide

Cat. No.: B10936206
M. Wt: 347.4 g/mol
InChI Key: JCORQFPBCDPNSE-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide is a complex organic compound that features a naphthalene ring, a sulfonyl group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-2-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide typically involves multiple steps. One common route includes the sulfonylation of a naphthalene derivative followed by the introduction of the tetrahydrofuran moiety. The reaction conditions often require the use of strong acids or bases, and the process may involve several purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(naphthalen-2-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide is not well understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a key role in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Naphthalen-1-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide
  • 3-(Naphthalen-2-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)butanamide

Uniqueness

3-(Naphthalen-2-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and potential applications. The presence of both a naphthalene ring and a tetrahydrofuran moiety provides a distinctive structural framework that can be exploited in various research contexts.

Properties

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

3-naphthalen-2-ylsulfonyl-N-(oxolan-2-ylmethyl)propanamide

InChI

InChI=1S/C18H21NO4S/c20-18(19-13-16-6-3-10-23-16)9-11-24(21,22)17-8-7-14-4-1-2-5-15(14)12-17/h1-2,4-5,7-8,12,16H,3,6,9-11,13H2,(H,19,20)

InChI Key

JCORQFPBCDPNSE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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